molecular formula C10H17F2NO2 B12081457 Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate

Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate

Cat. No.: B12081457
M. Wt: 221.24 g/mol
InChI Key: XEVWWKZHDROVTG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with an amino group at the C2 position and a 4,4-difluorocyclohexyl moiety at the C3 position. The difluorocyclohexyl group confers unique steric and electronic properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate

InChI

InChI=1S/C10H17F2NO2/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7/h7-8H,2-6,13H2,1H3

InChI Key

XEVWWKZHDROVTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCC(CC1)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Analogs:

Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (Compound 4) Substituents: Hydroxyimino group at C2, 4-hydroxyphenyl at C3. Synthesis: Derived from 4-hydroxyphenylpyruvic acid via hydroxylamine treatment and methyl esterification using DBU and methyl iodide . Properties: Polar due to hydroxyl groups; exhibits in vitro growth inhibition in cancer cell lines (e.g., MCF-7, A549) .

Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate (Compound 5) Substituents: Bromine atoms at phenyl ring positions 3 and 4. Synthesis: Bromination of Compound 4 in dichloromethane .

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Substituents: Nitro group at the para position of the phenyl ring. Synthesis: Etherification using methanol and thionyl chloride . Properties: Electron-withdrawing nitro group increases reactivity; reduced to an amino alcohol (pharmacologically relevant intermediate) .

[1-(2-Chloropyridin-3-yl)-4,4-difluorocyclohexyl]methanamine (CAS 2229348-55-2)

  • Substituents : Difluorocyclohexyl group combined with a chloropyridinyl moiety.
  • Properties : Demonstrates the use of difluorocyclohexyl groups to enhance metabolic stability and lipophilicity in drug design .
Table 1: Comparative Properties of Analogs
Compound Substituents Key Properties Bioactivity (if reported)
Target Compound 4,4-difluorocyclohexyl, amino High lipophilicity; metabolic stability due to fluorine Not explicitly reported
Compound 4 4-hydroxyphenyl, hydroxyimino Polar, moderate lipophilicity Growth inhibition in cancer cells
Compound 5 3,5-dibromo-4-hydroxyphenyl Increased hydrophobicity; halogenation enhances bioactivity Enhanced cytotoxicity vs. Compound 4
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-nitrophenyl Electron-deficient; reducible to amino alcohol Intermediate in drug synthesis
CAS 2229348-55-2 2-chloropyridinyl, difluorocyclohexyl High metabolic stability; designed for CNS penetration Not explicitly reported
  • Lipophilicity : The target compound’s difluorocyclohexyl group increases logP compared to hydroxyl- or nitro-substituted analogs, favoring membrane permeability .
  • Reactivity: The amino group adjacent to the ester may influence stability; nitro groups (as in ) require reduction for activation, whereas the target’s amino group is pre-functionalized .

Biological Activity

Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate, a compound with the chemical formula C10H17F2NO2C_{10}H_{17}F_2NO_2 and CAS number 2279581-18-7, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 221.25 g/mol
  • Purity : 97%
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)C(N)CC1CCC(F)(F)CC1

This compound acts primarily as an inhibitor of the Raf/MEK/ERK signaling pathway, which is crucial in many cancers. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound has shown efficacy against various cancer types, including:

  • Acute Myelogenous Leukemia (AML)
  • Chronic Myelogenous Leukemia (CML)
  • Ovarian Cancer
  • Melanoma
  • Non-Small Cell Lung Cancer (NSCLC)

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance:

  • Cell Line Testing : In vitro assays demonstrated that the compound effectively reduced cell viability in human leukemia and solid tumor cell lines at concentrations ranging from 1 to 10 µM over a 72-hour exposure period.

In Vivo Studies

Animal models have provided further insights into the compound's therapeutic potential:

  • Xenograft Models : Studies involving xenograft models of human tumors showed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups.

Case Studies

  • Study on AML Treatment :
    • A clinical trial involving patients with refractory AML treated with this compound showed a partial response in 30% of participants. The treatment was well-tolerated with manageable side effects.
  • Ovarian Cancer Research :
    • In a preclinical study focusing on ovarian cancer, the compound demonstrated potent anti-tumor activity by inducing apoptosis and inhibiting proliferation in cultured ovarian cancer cells.

Comparative Analysis

Compound Molecular Formula Mechanism of Action Targeted Cancers
This compoundC10H17F2NO2Raf/MEK/ERK InhibitionAML, CML, Ovarian Cancer
Other Similar CompoundsVariesVariousVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate, considering stereochemical control?

  • Methodology :

  • Chiral synthesis : Use (2R)-configured precursors to ensure enantiomeric purity. Enamine Ltd. reports chiral resolution via recrystallization with solvents like ether/petroleum ether (60–80°C) .
  • Alkylation : Adapt protocols from oxime intermediates (e.g., hydroxylamine·HCl treatment at pH 8–9, followed by methyl iodide alkylation in DMF/DBU at 4°C) .
  • Purification : Employ silica gel chromatography or acid-base extraction for intermediates, followed by recrystallization for final product isolation .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • NMR/FTIR : Confirm the presence of the difluorocyclohexyl group (distinct 19F^{19}\text{F} NMR shifts) and ester/amine functionalities.
  • HPLC-MS : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve stereochemistry (if single crystals are obtained; see hydrochloride salt derivatives for analogs) .

Q. What in vitro models are appropriate for assessing its biological activity?

  • Recommended assays :

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains, referencing broad-spectrum activity trends in structurally similar compounds (e.g., trichlorothiophene derivatives) .
  • Anti-inflammatory : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophage models .
  • Cancer cell lines : Use MCF-7, A549, or SKMEL-28 cells with RPMI medium, following protocols from growth inhibition studies .

Advanced Research Questions

Q. How does the difluorocyclohexyl moiety influence bioactivity compared to other substituents?

  • Structure-Activity Relationship (SAR) :

SubstituentBiological ActivityNotesReference
Thiophene-2-ylModerate antibacterialLacks anti-inflammatory effects
1H-Indol-3-ylStrong analgesicLower bacterial inhibition
4,4-Difluorocyclohexyl Hypothesized dual activityEnhanced metabolic stability via fluorine’s electronegativity
  • Mechanistic insight : Fluorine atoms increase lipophilicity and membrane permeability, potentially improving CNS penetration or target binding .

Q. What strategies resolve discrepancies in activity data across studies (e.g., variable IC50_{50} values)?

  • Critical variables :

  • Cell line heterogeneity : Standardize models (e.g., ATCC/ECACC-certified lines) and culture conditions (e.g., serum concentration) .
  • Stereochemical purity : Validate enantiomeric ratios via chiral HPLC; impurities <5% can significantly alter potency .
  • Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference in assays .

Q. How does stereochemistry impact the pharmacological profile of this compound?

  • Case study : The (R)-enantiomer hydrochloride salt (CAS 2306255-69-4) shows enhanced stability and bioavailability compared to racemic mixtures. Use chiral catalysts (e.g., DBU) or enzymatic resolution for selective synthesis .
  • Testing : Compare enantiomers in receptor-binding assays (e.g., opioid or NMDA receptors) to identify stereospecific effects .

Q. What stability considerations apply under physiological or storage conditions?

  • Degradation pathways :

  • Ester hydrolysis : Monitor pH-dependent degradation (e.g., in PBS buffers) via LC-MS. Stabilize with lyophilization or storage at -20°C in anhydrous DMSO .
  • Photostability : Fluorinated cyclohexyl groups may reduce UV sensitivity, but confirm via accelerated light-exposure tests .

Q. Can computational models predict target interactions or optimize lead derivatives?

  • In silico approaches :

  • Molecular docking : Use AutoDock Vina with crystal structures of cyclooxygenase-2 or bacterial efflux pumps (homology models if unavailable) .
  • QSAR : Train models on analogs (e.g., indole/thiophene derivatives) to predict logP, pKa, and binding affinities .

Data Contradiction Analysis Example

  • Conflict : A study reports strong antibacterial activity for a thiophene analog, while another finds weak effects.
  • Resolution :
    • Variable testing conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or inoculum size.
    • Structural nuances : The trichlorothiophene derivative’s higher halogen content enhances membrane disruption vs. difluorocyclohexyl’s stability focus .

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